2-Methyl-4-(pyridin-2-yloxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

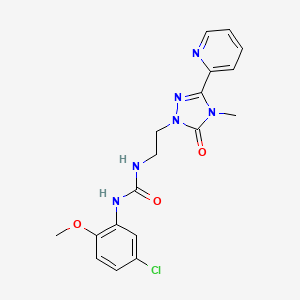

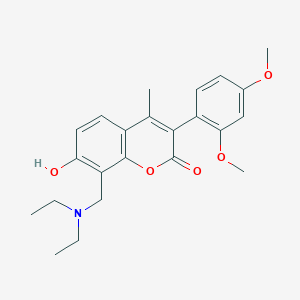

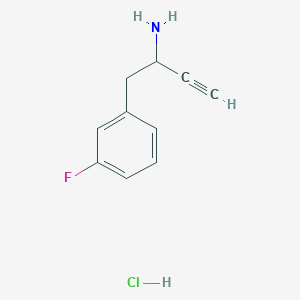

“2-Methyl-4-(pyridin-2-yloxy)aniline” is a chemical compound with the CAS Number: 1099689-65-2 . It has a molecular weight of 200.24 and its IUPAC name is 2-methyl-4-(2-pyridinyloxy)aniline . The compound is usually in powder form .

Synthesis Analysis

The synthesis of anilines like “2-Methyl-4-(pyridin-2-yloxy)aniline” can involve various methods, including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . Palladium-catalyzed methods are also used, which can involve reactions of secondary amines, primary amines, and ammonia equivalents .Molecular Structure Analysis

The InChI code for “2-Methyl-4-(pyridin-2-yloxy)aniline” is 1S/C12H12N2O/c1-9-8-10 (5-6-11 (9)13)15-12-4-2-3-7-14-12/h2-8H,13H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“2-Methyl-4-(pyridin-2-yloxy)aniline” is a powder that is stored at room temperature . It has a molecular weight of 200.24 .Aplicaciones Científicas De Investigación

Molecular Design and Kinase Inhibition

2-Methyl-4-(pyridin-2-yloxy)aniline derivatives have been studied extensively for their potential in molecular design, particularly as kinase inhibitors. Docking studies and quantitative structure–activity relationship (QSAR) methods have been employed to analyze molecular features contributing to high inhibitory activity against c-Met kinase. These studies provide insights into the orientations and preferred active conformations of these inhibitors, highlighting their potential in therapeutic applications (Caballero et al., 2011).

GPR119 Agonist Discovery

Research into arylsulfonyl 3-(pyridin-2-yloxy)anilines has led to the discovery of novel GPR119 agonists. These agonists, derived from compound optimization efforts, have shown potent and efficacious properties along with improved pharmacokinetic profiles. This highlights the compound's potential in pharmaceutical applications, particularly in metabolic disorders (Zhang et al., 2013).

Directing Group in Organic Synthesis

2-(Pyridin-2-yl)aniline has been used as a directing group in C-H amination mediated by cupric acetate. This application showcases the compound's utility in organic synthesis, facilitating effective amination of benzamide derivatives with various amines. The use of 2-(pyridin-2-yl)aniline as a directing group demonstrates its importance in enhancing the efficiency and precision of organic reactions (Zhao et al., 2017).

Luminescent Materials Development

The development of highly luminescent materials has seen the use of compounds like N,N-Di(6-phenylpyridin-2-yl)aniline and its derivatives. These compounds have been used in the design and synthesis of tetradentate bis-cyclometalated platinum complexes, displaying promising results in photophysics and electroluminescence applications. Their high quantum yields and potential in organic light-emitting diode (OLED) devices underline the compound's significance in the field of materials science (Vezzu et al., 2010).

Coordination Polymers and Photoluminescent Properties

2-(Pyridin-2-yl)aniline derivatives have been utilized in the synthesis of coordination polymers with metals like silver (Ag) and cadmium (Cd). These polymers exhibit unique structural frameworks and photoluminescent properties, indicating their potential in the development of new materials with specific optical properties (Sun et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

2-methyl-4-pyridin-2-yloxyaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-8-10(5-6-11(9)13)15-12-4-2-3-7-14-12/h2-8H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGCVISBMHWEJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(pyridin-2-yloxy)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2580365.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone](/img/structure/B2580366.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2580367.png)

![N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2580378.png)

![9-(4-Nitrobenzenesulfonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B2580380.png)